

# Application Notes and Protocols: Measuring Adagrasib-Induced p-ERK Inhibition via Western Blot

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## Compound of Interest

Compound Name: *KRAS mutant protein inhibitor 1*

Cat. No.: *B12419428*

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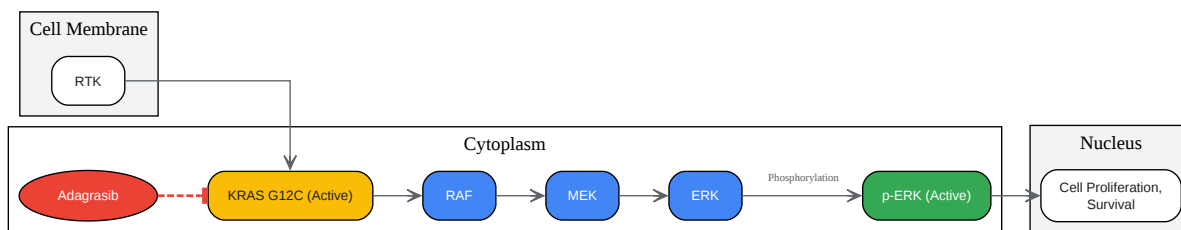
## Introduction

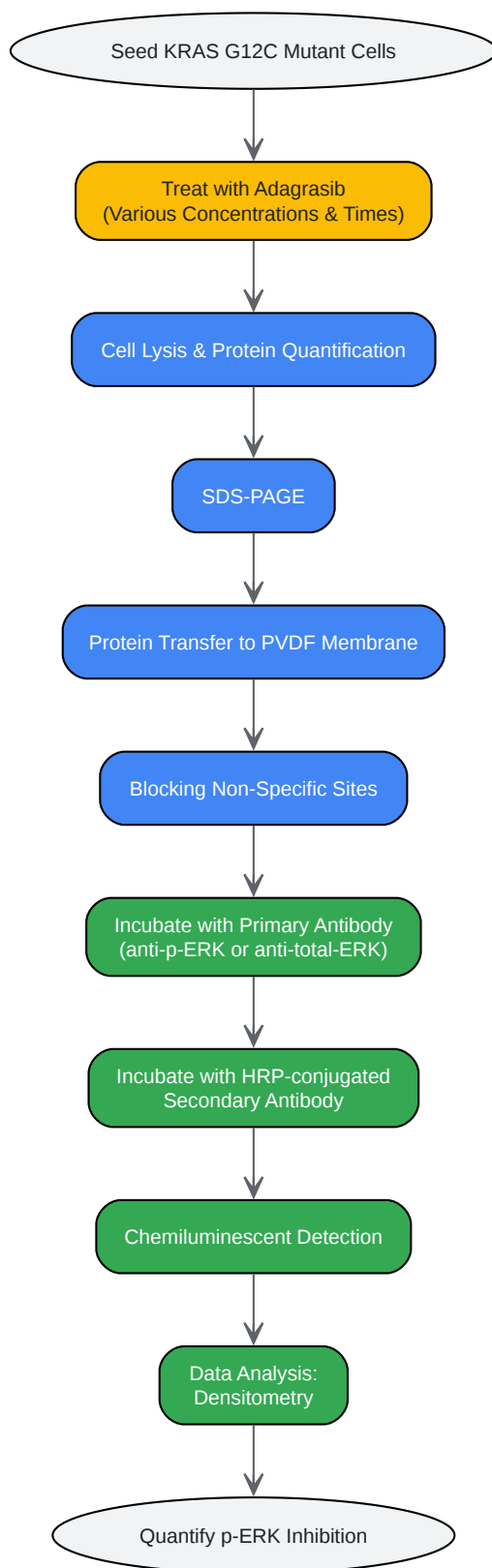
Adagrasib (MRTX849) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The KRAS protein is a central node in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active state, leading to aberrant downstream signaling and oncogenesis. Adagrasib irreversibly binds to the mutant cysteine-12 residue, locking KRAS G12C in its inactive, GDP-bound state. This action effectively blocks downstream signal transduction, most notably the phosphorylation of ERK (p-ERK), a critical biomarker for assessing the inhibitor's target engagement and efficacy.

This document provides a detailed protocol for assessing the inhibitory effect of adagrasib on ERK phosphorylation in KRAS G12C-mutant cancer cell lines using Western blotting.

## Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.





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